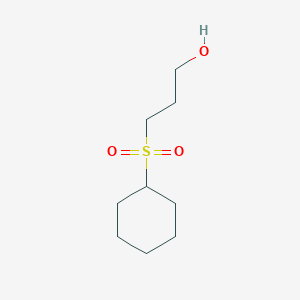
2-(Phenylselanyl)aniline
Übersicht
Beschreibung
2-(Phenylselanyl)aniline is an organoselenium compound characterized by the presence of a phenylseleno group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)aniline typically involves the sulfonylation of aniline followed by the conjugate addition of benzeneselenol. One common method includes the use of 2-chlorosulfonyl chloride to sulfonylate aniline, followed by the addition of benzeneselenol to form the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylselanyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents are commonly used.
Reduction: Tributyltin hydride and AIBN are typical reagents for radical reduction.
Substitution: Various nucleophiles can be used to replace the phenylseleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the parent aniline.
Wissenschaftliche Forschungsanwendungen
2-(Phenylselanyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s potential antioxidant properties make it a candidate for drug development and therapeutic applications.
Materials Science: It is explored for its potential use in developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Phenylselanyl)aniline involves its ability to participate in redox reactions, which can modulate various biological pathways. The phenylseleno group can interact with molecular targets, such as enzymes, to exert its effects. For example, it can mimic the activity of natural selenium-containing enzymes like glutathione peroxidase, thereby influencing oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The naturally occurring selenium-containing amino acid found in various enzymes.
Diphenyl Diselenide: Another organoselenium compound used in organic synthesis and catalysis.
Uniqueness
2-(Phenylselanyl)aniline is unique due to its specific structure, which combines the properties of aniline and phenylseleno groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological applications.
Eigenschaften
Molekularformel |
C12H11NSe |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
2-phenylselanylaniline |
InChI |
InChI=1S/C12H11NSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 |
InChI-Schlüssel |
ZBJONYOPVQBINK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2S)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B8281707.png)







